Linker Length Optimization: PEG3 Spacer Maximizes ERα Degradation Efficacy Compared to PEG2 and PEG4
In a study optimizing linker length for decoy oligonucleotide-based PROTACs targeting the estrogen receptor alpha (ERα), the PEG3-linked variant (LCL-ER(dec)) demonstrated superior degradation activity compared to analogs with PEG2 and PEG4 linkers [1]. While all three constructs exhibited comparable binding affinity to ERα (IC50 = 30–50 nM), the PEG3 linker conferred the highest degradation efficiency [2].
| Evidence Dimension | Target Protein Degradation Efficacy |
|---|---|
| Target Compound Data | Highest degradation activity among tested linkers |
| Comparator Or Baseline | PEG2 linker (LCL-ER(dec)-P2) and PEG4 linker (LCL-ER(dec)-P4) |
| Quantified Difference | Qualitative superiority in Western blot degradation bands (Figure 3B) |
| Conditions | ERα-positive MCF-7 breast cancer cells; Western blotting after 24h treatment |
Why This Matters
This demonstrates that for this target, the PEG3 linker length provided the optimal spatial arrangement for ternary complex formation, directly translating to enhanced protein knockdown and validating the choice of Br-PEG3-MS for constructing similar PROTACs.
- [1] MEDCHEM NEWS Vol.33 No.2. Optimization of Linker Length for ERα-Targeting Decoy Oligonucleotide PROTACs. View Source
- [2] MEDCHEM NEWS Vol.33 No.2. Figure 3B: ERα Degradation Activity of LCL-ER(dec) Variants with PEG2, PEG3, and PEG4 Linkers. View Source
